An In-Depth Technical Guide to (3β,5α)-Androstan-3-ol-17-one
An In-Depth Technical Guide to (3β,5α)-Androstan-3-ol-17-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the steroid hormone commonly known as Epiandrosterone. As a key metabolite in androgen biosynthesis, a thorough understanding of its chemical identity, biological functions, and analytical methodologies is crucial for researchers in endocrinology, pharmacology, and drug development. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental rationale, reflecting a field-proven perspective on this important molecule.
Nomenclature and Identification: Establishing a Clear Chemical Identity
Precise communication in science begins with accurate nomenclature. The steroid is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) standards, but is also known by several common or trivial names.
IUPAC Name
The formal IUPAC name for this compound is (3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one [1][2]. This systematic name precisely describes the stereochemistry and structure of the molecule's complex tetracyclic system, which is foundational for its biological activity.
A more commonly used and equally correct systematic name is (3β,5α)-3-hydroxy-androstan-17-one [3][4][5]. This name is often preferred for its conciseness while still defining the critical stereochemical configurations at the 3 and 5 positions of the androstane core.
Common Synonyms and Identifiers
In literature and commercial sources, this compound is frequently referred to by a variety of synonyms. Recognizing these is essential for comprehensive literature searches and material sourcing.
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Epiandrosterone : This is the most common trivial name and is widely used in biochemical and pharmacological literature[1][2][6]. It is a metabolite of dehydroepiandrosterone (DHEA)[1][6][7].
The compound is uniquely identified by its CAS Registry Number: 481-29-8 [1][2][3][4][5][9][11].
Physicochemical Properties
Understanding the physical and chemical properties of Epiandrosterone is fundamental for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₀O₂ | [1][2][3][4] |
| Molecular Weight | 290.44 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 172-174 °C | [4] |
| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol and DMSO. | [4][5] |
| Stereochemistry | 3β-hydroxy, 5α-androstane | [1][4] |
Biological Significance and Metabolic Context
Epiandrosterone is not merely an inert metabolite; it is an active participant in the complex web of steroidogenesis and possesses its own biological activities.
Metabolic Pathway
Epiandrosterone is an endogenous steroid hormone produced in the adrenal glands, gonads, and brain[6]. It is a key metabolite of DHEA, formed through the action of the enzyme 5α-reductase[2][12]. It serves as a precursor to the more potent androgen, dihydrotestosterone (DHT), also known as androstanolone[6][7][13][14]. The metabolic cascade positions Epiandrosterone at a crucial juncture in androgen synthesis.
The following diagram illustrates the core metabolic pathway involving Epiandrosterone.
Caption: Metabolic conversion pathway of DHEA to DHT, highlighting the role of Epiandrosterone.
Biological Activity
Epiandrosterone itself is considered a steroid hormone with weak androgenic activity[2]. Its primary significance stems from its conversion to DHT, a potent androgen responsible for the development of male secondary sexual characteristics[6][13]. DHT has a higher binding affinity for the androgen receptor than testosterone[15].
Beyond its role as an androgen precursor, Epiandrosterone has been investigated for other physiological effects. It has been shown to act as a negative non-competitive modulator of the GABA-A receptor and may signal through the N-methyl-D-aspartate (NMDA) receptor, suggesting potential neurosteroid activity[1][4]. Additionally, it can inhibit the pentose phosphate pathway[1][7][12].
Experimental Protocol: Quantification of Epiandrosterone in Human Plasma by LC-MS/MS
This section outlines a robust, self-validating protocol for the sensitive and specific quantification of Epiandrosterone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind key steps is explained to provide a deeper understanding of the methodology.
Principle
This method relies on the high selectivity of tandem mass spectrometry to distinguish Epiandrosterone from other endogenous steroids, coupled with the separation power of liquid chromatography. An isotopically labeled internal standard (IS), such as Epiandrosterone-d5, is used to correct for matrix effects and variations in sample preparation and instrument response, ensuring accuracy and precision.
Materials and Reagents
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Epiandrosterone certified reference standard
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Epiandrosterone-d5 (or other suitable stable isotope-labeled IS)
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HPLC-grade Methanol, Acetonitrile, Water
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Formic Acid, ACS grade
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Methyl tert-butyl ether (MTBE), HPLC grade
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Human plasma (K2EDTA)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
Step-by-Step Methodology
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Preparation of Standards and Quality Controls (QCs):
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Rationale: To create a calibration curve for quantification and to validate the accuracy and precision of the assay run.
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Steps:
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Prepare primary stock solutions of Epiandrosterone and Epiandrosterone-d5 in methanol (1 mg/mL).
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Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).
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Prepare separate QC stock solutions and dilute to low, medium, and high concentrations.
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Store all solutions at -20°C.
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Sample Preparation (Liquid-Liquid Extraction - LLE):
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Rationale: To isolate the analyte from complex plasma matrix components (proteins, phospholipids) that can interfere with ionization (ion suppression/enhancement). LLE is a robust method for non-polar steroids.
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Steps:
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Thaw plasma samples, calibrators, and QCs on ice.
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To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly.
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Add 1 mL of MTBE.
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Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
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Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
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Carefully transfer the upper organic layer (MTBE) to a new tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.
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LC-MS/MS Analysis:
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Rationale: Chromatographic separation prevents isomers from co-eluting and interfering with quantification. Tandem MS provides specificity by monitoring a specific precursor-to-product ion transition.
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Parameters (Example):
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LC System: UPLC/HPLC system
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Mass Spectrometer: Triple quadrupole
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Ionization Mode: Electrospray Ionization, Positive (ESI+)
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MRM Transitions (example):
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Epiandrosterone: Q1 273.2 -> Q3 255.2 (loss of H₂O)
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Epiandrosterone-d5: Q1 278.2 -> Q3 260.2
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Data Analysis:
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Rationale: The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve, which corrects for variability.
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Steps:
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Integrate the peak areas for the analyte and the internal standard.
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Calculate the Peak Area Ratio (Analyte Area / IS Area).
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Plot the Peak Area Ratio against the nominal concentration of the calibrators.
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Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.
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Calculate the concentration of Epiandrosterone in unknown samples and QCs using the regression equation.
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The QC results must fall within pre-defined acceptance criteria (e.g., ±15% of nominal value) for the run to be considered valid.
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Workflow Visualization
Caption: Workflow for the quantification of Epiandrosterone in plasma by LC-MS/MS.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441302, Epiandrosterone. Retrieved from [Link].
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Wikipedia (n.d.). Epiandrosterone. Retrieved from [Link].
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Stárka, L., Dušková, M., & Hill, M. (2015). Human liver S9 fractions: metabolism of dehydroepiandrosterone, epiandrosterone, and related 7-hydroxylated derivatives. The Journal of Steroid Biochemistry and Molecular Biology, 145, 141-148. Retrieved from [Link].
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Wikipedia (n.d.). 5α-Reductase. Retrieved from [Link].
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Inxight Drugs (n.d.). EPIANDROSTERONE. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 446934, 5alpha-Androstane-3beta,17alpha-diol. Retrieved from [Link].
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WebMD (n.d.). Epiandrosterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link].
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Patsnap Synapse (2024). What is the mechanism of Androstanolone? Retrieved from [Link].
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Wikipedia (n.d.). Androstanolone. Retrieved from [Link].
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Azzouni, F., Godoy, A., Li, Y., & Mohler, J. (2012). The 5 alpha-reductase isozyme family: a review of basic biology and their role in human diseases. Urologic Oncology: Seminars and Original Investigations, 30(2), 177-186. Retrieved from [Link].
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BSL Nutra (n.d.). Epi-Andro 50™. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242332, 5alpha-Androstane-3beta,17beta-diol. Retrieved from [Link].
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National Institute of Standards and Technology (n.d.). Epiandrosterone. In NIST Chemistry WebBook. Retrieved from [Link].
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Meridian Valley Lab (n.d.). 5a-Reductase: What It Means for Hormonal Balance. Retrieved from [Link].
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Marks, L. S. (2004). 5α-Reductase: History and Clinical Importance. Reviews in Urology, 6(Suppl 9), S11–S21. Retrieved from [Link].
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CrazyBulk UK (2024). Epiandrosterone Review | Dosage, Results and Side Effects. Retrieved from [Link].
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CompTox Chemicals Dashboard (n.d.). 5alpha-Androstane-3alpha,17beta-diol Synonyms. Retrieved from [Link].
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Wikipedia (n.d.). 3β-Androstanediol. Retrieved from [Link].
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Wikipedia (n.d.). 5α-Reductase inhibitor. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6432532, 5-Androsten-3-beta-ol-17-one. Retrieved from [Link].
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Patsnap Synapse (2024). What is Androstanolone used for? Retrieved from [Link].
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Rivarola, M. A., Singleton, R. T., & Migeon, C. J. (1967). Metabolism of testosterone and androstenedione in normal and ovariectomized women. The Journal of Clinical Investigation, 46(12), 2095–2104. Retrieved from [Link].
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Taylor & Francis (n.d.). Androstanolone – Knowledge and References. Retrieved from [Link].
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Wikipedia (n.d.). 3α-Androstanediol. Retrieved from [Link].
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World Anti-Doping Agency (2019). The Prohibited List. Retrieved from [Link].
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